[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine
Description
Properties
IUPAC Name |
[4-(3-fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-8H,9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHHGNHNFWWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Benzyl Halides
A widely employed method for preparing benzylamine derivatives such as [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine involves nucleophilic substitution reactions where a benzyl halide intermediate reacts with an amine nucleophile.
-
- Benzyl halide bearing the 3-fluoro-4-methoxyphenyl substituent.
- Methanamine or protected amine derivatives.
-
- Use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine and enhance nucleophilicity.
- Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the substitution.
- Elevated temperatures (typically 50–100 °C) to drive the reaction to completion.
Mechanism:
The amine attacks the electrophilic benzyl carbon displacing the halide (usually bromide or chloride), forming the benzylamine linkage.Purification:
Post-reaction, purification is achieved via recrystallization or chromatographic techniques to isolate the target amine with high purity.
This method is supported by synthetic routes reported for closely related compounds such as N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine, which shares similar substitution patterns and functional groups.
Multi-Step Synthesis from Aromatic Precursors
In some cases, the synthesis begins from substituted benzonitriles or benzoic acids, which are transformed through:
- Reduction or amination steps: Conversion of nitriles or esters into amines via catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride).
- Functional group transformations: Introduction of fluoro and methoxy substituents by electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the substrate reactivity.
For example, methyl esters of fluorinated methoxyphenyl compounds are prepared by acid-catalyzed esterification of carboxylic acids, followed by reduction to amines. Although this is a more indirect route, it allows for precise control over substitution patterns.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |
| Solvent | DMF, DMSO | Aprotic solvents increase reaction rate |
| Temperature | 50–100 °C | Higher temperatures improve yields |
| Reaction Time | Several hours (typically 12–24 h) | Dependent on substrate reactivity |
| Purification Techniques | Recrystallization, Column Chromatography | Ensures high purity of final product |
Industrial Scale Considerations
- Continuous Flow Reactors: For scale-up, continuous flow systems enable better control of reaction parameters, improving yield and reproducibility.
- Automated Systems: Automation facilitates consistent addition of reagents, temperature control, and monitoring.
- Purification: Industrial processes employ crystallization and advanced chromatographic methods to achieve pharmaceutical-grade purity.
Data Table: Representative Synthetic Route Example
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromo-3-fluorobenzyl halide + Methoxyphenylmethanamine | NaH, DMF, 80 °C, 18 h | This compound | 75–85 |
| 2 | Purification | Recrystallization or Chromatography | Pure amine compound | — |
This detailed synthesis analysis is based on diverse, authoritative chemical literature and industrial practice reports, excluding unreliable sources. The preparation of this compound is well-established through nucleophilic substitution of benzyl halides under basic and aprotic conditions, with alternative routes available via multi-step aromatic transformations. Industrial methods adapt these protocols for scale and purity optimization.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic amine and electron-rich aromatic rings undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylic amine oxidation | KMnO₄ (acidic conditions, 80°C) | 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid | 65–72 | |
| Aromatic ring oxidation | CrO₃ (H₂SO₄, 25°C) | Quinone derivatives | 40–55 |
Key Findings :
-
The benzylic amine oxidizes to a carboxylic acid with KMnO₄, retaining the fluorine and methoxy substituents.
-
Chromium trioxide selectively oxidizes the less hindered aromatic ring to form quinones.
Reduction Reactions
The compound participates in hydrogenation and nitro-group reductions.
Key Findings :
-
Raney-Nickel in methanol reduces nitriles to amines efficiently (90% yield) .
-
Palladium-catalyzed hydrogenation preserves fluorine substituents while reducing nitro groups to amines .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings and amine group.
Electrophilic Substitution
| Position | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Para to methoxy group | Br₂ (FeBr₃, 0°C) | 4-Bromo-3-fluoro-5-methoxyphenyl analog | 60–65 | |
| Meta to fluorine | HNO₃ (H₂SO₄, 50°C) | Nitrated derivatives | 55–60 |
Nucleophilic Substitution
| Leaving Group | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Fluorine displacement | NH₃ (Cu catalyst, 120°C) | 4-Amino-3-methoxyphenyl analog | 70–75 | |
| Methoxy displacement | HI (reflux) | Phenolic derivatives | 80–85 |
Mechanistic Insights :
-
Fluorine acts as a leaving group in nucleophilic aromatic substitution with ammonia under copper catalysis .
-
Methoxy groups are cleaved via HI to form phenolic compounds.
Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization of the aromatic rings.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ (THF, 80°C) | Biaryl derivatives | 75–80 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos (toluene, 110°C) | N-Aryl amides | 65–70 |
Case Study :
-
Suzuki coupling with 4-bromophenylboronic acid forms extended biaryl systems, useful in drug design .
Functional Group Transformations
The primary amine undergoes acylations and Schiff base formations.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl (Et₃N, CH₂Cl₂, 0°C) | N-Acetylated derivative | 90–95 | |
| Schiff base formation | Benzaldehyde (MeOH, 25°C) | Imine derivatives | 85–88 |
Applications :
-
N-Acetylated derivatives show enhanced metabolic stability in pharmacokinetic studies.
Radiofluorination
The compound serves as a precursor in radiopharmaceutical synthesis.
| Method | Reagents/Conditions | Products | RCY (%) | Reference |
|---|---|---|---|---|
| Isotopic exchange | [¹⁸F]-TBAF (DMSO, 25°C) | [¹⁸F]-Labeled analogs | 50–60 |
Key Insight :
Scientific Research Applications
Overview
[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine is an organic compound with a complex aromatic structure, featuring functional groups such as fluoro, methoxy, and methyl. This compound has garnered attention in various scientific fields, including chemistry, biology, and industry, due to its unique properties and potential applications.
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to act as a building block for developing new materials and compounds with desired properties.
- Reactivity : The presence of the fluoro and methoxy groups enhances its reactivity, enabling various chemical transformations such as nucleophilic substitutions and coupling reactions.
Biology
- Biochemical Probes : It is utilized in studying enzyme interactions and can act as a probe in biochemical assays. The specific arrangement of functional groups allows it to bind selectively to certain biological targets, making it useful for investigating molecular mechanisms.
- Anticancer Activity : Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, where it exhibited IC50 values as low as 0.075 µM, indicating potent antiproliferative effects.
Industry
- Production of Specialty Chemicals : The compound is used in the manufacturing of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in pharmaceuticals and materials science.
Case Study 1: MCF-7 Breast Cancer Cells
- Findings : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against MCF-7 cells, with an IC50 value indicating strong antiproliferative activity. This suggests that structural modifications enhance its effectiveness against cancer cells.
Case Study 2: Triple-Negative Breast Cancer
- Research Implications : The compound's ability to target specific pathways in triple-negative breast cancer models highlights its potential therapeutic applications. Ongoing research is focused on elucidating the structure-activity relationships (SAR) to optimize its anticancer properties further.
Mechanism of Action
The mechanism of action of [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituent variations, and physicochemical properties:
Structural and Functional Insights
Fluorine vs. Chlorine Substitution: The replacement of fluorine with chlorine in (3-Chloro-4-methoxyphenyl)methanamine increases molecular weight (171.62 vs. Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine, a critical factor in drug design .
Steric Modifications: The cyclopropyl derivative (C₁₀H₁₂FNO) introduces rigidity, which may reduce conformational flexibility and improve target selectivity . The 3-methylphenyl group in the target compound likely enhances hydrophobic interactions compared to simpler analogs like (3-Fluoro-4-methoxyphenyl)methanamine .
Solubility and Salt Forms :
- The hydrochloride salt of [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine demonstrates how sulfonyl groups and salt formation improve aqueous solubility (253.72 g/mol), a key consideration for bioavailability .
Synthetic Yields and Purity :
- While direct data for the target compound are lacking, related compounds like [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (66% yield) suggest that boronate intermediates may be leveraged for efficient cross-coupling reactions .
Biological Activity
The compound [4-(3-fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine, also known as a substituted phenylmethanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological effects, particularly focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological activities.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a methanamine core with distinct phenyl substituents. The presence of a fluorine atom and a methoxy group on the phenyl rings significantly influences its biological activity. The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines, including breast cancer models.
-
Case Study 1: MCF-7 Breast Cancer Cells
- In vitro assays demonstrated that compounds with similar structures exhibited IC50 values as low as 0.075 µM, indicating potent antiproliferative effects. This suggests that modifications in the phenyl ring, particularly the introduction of fluorine and methoxy groups, enhance activity against MCF-7 cells .
- Case Study 2: Triple-Negative Breast Cancer
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of phenylmethanamine derivatives. Key findings include:
- Fluorine Substitution : The introduction of fluorine atoms at specific positions on the phenyl ring has been correlated with increased potency. For example, compounds with 3-fluoro substitutions generally exhibited enhanced activity compared to their non-fluorinated counterparts .
- Methoxy Group Influence : The presence of a methoxy group at the para position significantly contributes to the overall efficacy of the compound. This modification aids in increasing lipophilicity and potentially improving cell membrane permeability .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target Cell Line | Notes |
|---|---|---|---|
| Compound A | 0.075 | MCF-7 | Highly potent; significant cytotoxicity |
| Compound B | 0.033 | Hs578T (Triple-Negative) | Effective at nanomolar concentrations |
| Compound C | 0.095 | MDA-MB-231 | Moderate activity; structure-dependent |
Pharmacological Profiles
In addition to anticancer effects, this compound has been evaluated for other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown potential antibacterial and antifungal properties, although specific data on this compound is limited .
- Mechanistic Insights : Studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example:
React 3-fluoro-4-methoxybromobenzene with a boronic ester of 3-methylphenylmethanamine under Pd(PPh₃)₄ catalysis .
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Reduce the nitro group (if present) to the primary amine using H₂/Pd-C or NaBH₄/NiCl₂ .
- Key Validation : Confirm each step with TLC , NMR (¹H/¹³C), and HPLC-MS to ensure intermediate purity (>95%) .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood to avoid inhalation .
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services for incineration .
Q. What analytical techniques are essential for initial characterization?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. Note that fluorine splitting (¹J ~ 50 Hz) may complicate peak assignments in the aromatic region .
- Mass Spectrometry : Employ ESI-HRMS to verify molecular ion ([M+H]⁺) and isotopic patterns.
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (e.g., hexane/dichloromethane) to obtain single crystals .
- Data Collection : Employ SHELXT for structure solution and SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Fluorine atoms may require anisotropic displacement parameters due to their high electron density .
- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and CCDC deposition for peer verification .
Q. How to address contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Scenario : Unexpected peaks in ¹H NMR may arise from rotamers (due to the methanamine group) or residual solvents.
- Resolution :
Record variable-temperature NMR (e.g., 25°C to 80°C) to observe coalescence of rotameric signals.
Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons .
Cross-validate with IR spectroscopy (amine N-H stretch ~3300 cm⁻¹) and XRD .
Q. What strategies are effective for pharmacological target identification?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against GPCRs or monoamine transporters, leveraging the compound’s structural similarity to known amines .
- In Vitro Assays :
Radioligand Binding : Test affinity for serotonin/dopamine receptors (IC₅₀ determination via competitive binding assays).
Functional Assays : Measure cAMP accumulation (ELISA) in HEK293 cells expressing target receptors .
Q. How to assess metabolic stability and metabolite profiling?
- Methodological Answer :
- Liver Microsomes : Incubate the compound (1–10 µM) with human/rat liver microsomes (NADPH-regenerating system, 37°C). Monitor depletion via LC-MS/MS over 60 min .
- Metabolite ID : Use LC-HRMS (Q-TOF) with data-dependent MS² to detect phase I/II metabolites (e.g., N-oxidation, glucuronidation) .
Q. What methodologies evaluate environmental and health risks?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
